4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one
Description
4-Chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a heterocyclic core with distinct substituents. The chloro group at position 4, methyl at position 1, phenyl at position 2, and the phenoxymethyl group bearing a trifluoromethyl (CF₃) moiety at position 5 define its structural uniqueness. The CF₃ group is notable for its electron-withdrawing nature and lipophilicity, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs . Pyrazol-3-one derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity, though specific data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
4-chloro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2/c1-23-15(11-26-14-9-5-6-12(10-14)18(20,21)22)16(19)17(25)24(23)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUZJHTVQVWOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118382 | |
| Record name | 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-08-2 | |
| Record name | 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro group is typically introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group can be added via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-(trifluoromethyl)phenol under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, the use of more efficient catalysts, and the optimization of reaction conditions to minimize by-products and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrazolone ring or the phenyl group, potentially leading to the formation of dihydropyrazolones or cyclohexyl derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a range of functionalized pyrazolones.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by a pyrazolone backbone with various substituents, including a chloro group and a trifluoromethyl phenoxy group. Its molecular formula is , with a molecular weight of approximately 478.9 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an attractive candidate for drug development.
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications, particularly in the treatment of various diseases.
Antidiabetic Activity
Research indicates that derivatives of this compound exhibit antidiabetic properties. For instance, studies have shown that certain analogs can improve glycemic control and enhance insulin sensitivity in diabetic models. A notable case study involved the synthesis of derivatives that demonstrated significant reductions in blood glucose levels in diabetic rats, suggesting their potential as oral hypoglycemic agents .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Its ability to inhibit specific kinase pathways associated with tumor growth has been documented. In vitro studies revealed that it induces apoptosis in cancer cell lines, thereby reducing cell viability. A comprehensive study showed a dose-dependent response in various cancer types, highlighting its potential as an anticancer drug candidate .
The biological activity of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one is attributed to its structural features.
Enzyme Inhibition
This compound acts as an inhibitor of several enzymes involved in metabolic pathways, including those related to inflammation and cancer progression. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses. This inhibition could lead to reduced inflammation and pain relief in various conditions .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity that warrants further exploration for potential use as an antibiotic agent .
Synthetic Applications
The synthesis of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one involves several synthetic routes that allow for the modification of its structure to enhance biological activity.
Modification Techniques
Various chemical modifications have been employed to optimize the pharmacological profile of this compound. For instance:
| Modification Type | Description | Resulting Activity |
|---|---|---|
| Halogenation | Introduction of additional halogens | Enhanced lipophilicity |
| Alkylation | Addition of alkyl groups | Improved metabolic stability |
| Hydroxylation | Addition of hydroxyl groups | Increased solubility |
These modifications have been systematically studied to identify optimal structures for specific therapeutic targets.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with several pyrazol-3-one derivatives, differing primarily in substituents:
Substituent Effects
- Chloro vs.
- Trifluoromethyl Phenoxymethyl vs. Benzothiazole: The CF₃-phenoxymethyl group (target compound) enhances lipophilicity, whereas benzothiazole () may improve π-π stacking in crystal structures .
- Phenyl vs. Fluorophenyl : Fluorophenyl substituents () increase electronegativity and polarity compared to phenyl, affecting solubility and intermolecular interactions .
Physical and Chemical Properties
- Melting Points : While direct data for the target compound are absent, analogs like Example 76 in exhibit high melting points (252–255°C), suggesting that rigid substituents (e.g., CF₃) may elevate thermal stability .
- Solubility: The sulfanyl group in ’s compound likely improves aqueous solubility compared to the target compound’s CF₃-phenoxymethyl group, which is highly lipophilic .
- Crystallinity : Isostructural compounds in crystallize in triclinic systems with planar conformations, implying that bulky substituents (e.g., CF₃) may disrupt packing efficiency .
Biological Activity
4-Chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its biological activity based on recent research findings.
Chemical Structure
The compound is characterized by a complex structure featuring a pyrazolone core with various substituents, including a chloro group, a trifluoromethyl group, and a phenoxy moiety. This unique arrangement is believed to contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties. For instance, derivatives of pyrazolone have shown notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 μg/ml to 250 μg/ml, indicating their potential as effective antimicrobial agents .
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| Compound A | 50 | S. typhi |
| Compound B | 62.5 | E. coli |
| Compound C | 12.5 | S. aureus |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, particularly due to the presence of the trifluoromethyl group, which has been associated with enhanced biological activity in various drug classes . Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
Anticancer Potential
Emerging studies have suggested that pyrazolone derivatives may possess anticancer properties. Research has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . For example, compounds with similar structural motifs have demonstrated cytotoxicity against different cancer cell lines.
The biological activity of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It could interact with various receptors, influencing cellular responses and signaling cascades.
- Oxidative Stress Reduction : By modulating oxidative stress levels, the compound may protect cells from damage and promote survival.
Case Studies
Several studies have investigated the biological activities of similar pyrazolone derivatives:
- Study on Antimicrobial Efficacy : A study published in 2021 evaluated various pyrazolone derivatives against multiple bacterial strains. Results indicated that some derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of trifluoromethyl-substituted compounds, demonstrating their ability to reduce inflammatory markers in vitro .
- Anticancer Activity Assessment : A recent investigation into the cytotoxic effects of pyrazolone derivatives showed promising results against breast cancer cell lines, suggesting a potential role in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
